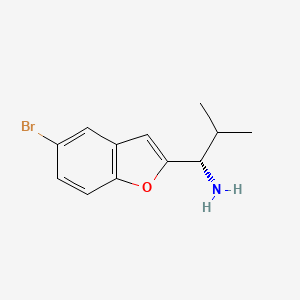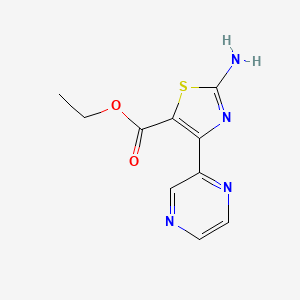
Sodium 2-phenylpropane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-phenylpropane-1-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and applications in various fields. This compound is a member of the sulfinate salts family, which are known for their stability and ease of handling compared to their parent sulfinic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-phenylpropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropane-1-thiol with sodium hydroxide and sulfur dioxide. The reaction typically occurs under mild conditions and yields the desired sulfinate salt .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of raw materials, controlled addition of reagents, and efficient separation of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-phenylpropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Sodium 2-phenylpropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfonamides
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 2-phenylpropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-phenylpropane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it has a more complex structure, leading to different reactivity patterns and applications .
Propiedades
Fórmula molecular |
C9H11NaO2S |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
sodium;2-phenylpropane-1-sulfinate |
InChI |
InChI=1S/C9H12O2S.Na/c1-8(7-12(10)11)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
QFMKKIDUYPKKCM-UHFFFAOYSA-M |
SMILES canónico |
CC(CS(=O)[O-])C1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanol](/img/structure/B13155126.png)




![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)





